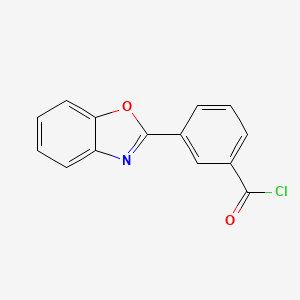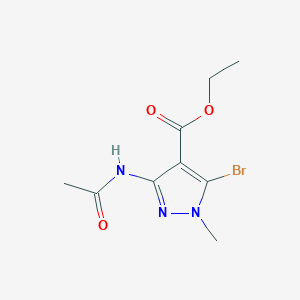![molecular formula C16H13F2N3O3 B3073536 2-(4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid CAS No. 1018052-39-5](/img/structure/B3073536.png)
2-(4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid
Vue d'ensemble
Description
2-(4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C16H13F2N3O3 and its molecular weight is 333.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Derivatives and Characterization
Research has focused on synthesizing new series of pyridine and fused pyridine derivatives, including pyrazolo[3,4-b]pyridine compounds. These syntheses involve various chemical reactions to introduce different functional groups, leading to compounds with potential applications in medicinal chemistry and materials science. For instance, the transformation of pyridinecarbonitriles into pyrazolo[3,4-b]pyridine derivatives through reactions with different reagents showcases the versatility of these compounds in synthesizing a wide range of chemical structures (Al-Issa, 2012).
Structural and Vibrational Spectra Analysis
Theoretical and experimental investigations have been conducted to understand the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives. These studies involve advanced techniques like FT-IR and FT-Raman spectroscopy, combined with computational methods to analyze the molecular structure and identify characteristic vibrational modes. Such research provides insights into the molecular properties of these compounds, which is crucial for their application in various scientific fields (Bahgat, Jasem, & El‐Emary, 2009).
Antitumor and Antimicrobial Activities
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor effects. Multi-component reactions under different conditions, such as microwave irradiation, have been employed to synthesize these compounds efficiently. The biological activity screenings of these derivatives have shown promising results against various bacterial strains and cancer cell lines, highlighting their potential in developing new therapeutic agents (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Advanced Material Synthesis
Pyrazolo[3,4-b]pyridine derivatives have also found applications in materials science, such as the development of magnetically separable catalysts for organic synthesis. These catalysts facilitate the synthesis of complex organic compounds through one-pot reactions, offering advantages in terms of efficiency and environmental impact. The use of green solvents and microwave irradiation further underscores the sustainable approach to chemical synthesis using these derivatives (Zhang et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds with a difluoromethyl group have been reported to be active inhibitors of succinate dehydrogenase , a key enzyme in the citric acid cycle
Mode of Action
Based on the structural similarity to other difluoromethylated compounds, it can be hypothesized that it might interact with its target enzyme (possibly succinate dehydrogenase) and inhibit its activity . The presence of the difluoromethyl group could potentially enhance the binding affinity of the compound to its target, leading to more effective inhibition.
Biochemical Pathways
If the compound indeed targets succinate dehydrogenase, it would affect the citric acid cycle, a crucial metabolic pathway that provides energy to cells . Inhibition of succinate dehydrogenase would disrupt this cycle, potentially leading to a decrease in cellular energy production.
Pharmacokinetics
The presence of the difluoromethyl group could potentially influence these properties, as it has been shown to enhance the bioavailability of certain compounds .
Result of Action
If it inhibits succinate dehydrogenase, it could potentially lead to a decrease in cellular energy production, affecting the growth and proliferation of cells .
Propriétés
IUPAC Name |
2-[4-(difluoromethyl)-3-methyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3/c1-9-14-11(15(17)18)7-12(22)20(8-13(23)24)16(14)21(19-9)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFLWLYHSQSRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2CC(=O)O)C(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073495.png)
![[1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B3073503.png)
![3-(5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073510.png)
![3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073511.png)
![3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073520.png)
![3,6-Dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073528.png)
![2-(1-(2,2-Difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid](/img/structure/B3073547.png)
![3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073551.png)
![3-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073558.png)
![7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3073566.png)
![1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073567.png)